Dimethyldioctadecylammonium chloride

Overview

Description

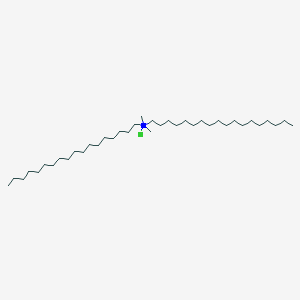

Dimethyldioctadecylammonium chloride (DODAC), also known as distearyl dimethyl ammonium chloride, is a quaternary ammonium compound (QAC) with the molecular formula C₃₈H₈₀ClN and a molecular weight of 586.50 g/mol . It features two long hydrophobic C₁₈ alkyl chains and a positively charged quaternary ammonium head group, making it a cationic surfactant with strong surface-active and antimicrobial properties .

Preparation Methods

Two-Step Alkylation Processes

Alternative methods involve synthesizing the tertiary amine precursor before quaternization. This approach is advantageous for controlling substituent regiochemistry and purity.

Synthesis of Dimethyloctadecyl Amine

The tertiary amine is typically prepared via alkylation of dimethylamine with octadecyl chloride :

This exothermic reaction requires careful temperature control (0–10°C) to prevent Hoffmann elimination . Patented methods suggest using thymolphthalein as a pH indicator to maintain alkalinity (pH 12–14), which suppresses side reactions .

Intermediate Purification

Crude dimethyloctadecyl amine is purified via fractional distillation under reduced pressure (0.1–0.5 MPa) to remove unreacted octadecyl chloride and dimethylamine hydrochloride. Purity exceeding 95% is necessary for high quaternization efficiency .

Comparative Analysis of Synthesis Methods

The table below contrasts the one-step quaternization and two-step alkylation approaches:

The one-step method offers faster production but lower purity, while the two-step process achieves higher purity at the expense of complexity .

Recent Advances in Catalysis and Green Chemistry

Ionic Liquid Catalysts

Recent studies highlight imidazolium-based ionic liquids as recyclable catalysts, reducing sodium carbonate usage by 40% and improving yield to 85–88% . These catalysts enhance solubility of long-chain amines in polar solvents, addressing a key limitation in traditional methods.

Solvent-Free Synthesis

Microwave-assisted reactions under solvent-free conditions have been explored to reduce environmental impact. For example, irradiating dimethyloctadecyl amine and methyl chloride at 100°C for 1 hour achieves 78% yield, though scalability remains challenging .

Challenges and Mitigation Strategies

Steric Hindrance

The bulky octadecyl groups impede nucleophilic attack, necessitating elevated temperatures or ultrasonic agitation. Pilot-scale trials demonstrate that sonication at 20 kHz reduces reaction time by 30% .

Byproduct Management

Residual hydrochloric acid accelerates decomposition of the quaternary ammonium product. In-line neutralization with aqueous NaOH (pH 6.0–6.5) during vacuum stripping minimizes degradation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quaternary ammonium group enables displacement of the chloride ion via nucleophilic substitution:

General Reaction :

Key Features:

-

Nucleophiles : Hydroxide (OH⁻), bromide (Br⁻), or iodide (I⁻) ions readily substitute chloride .

-

Conditions : Reactions occur in polar solvents (e.g., ethanol) under reflux.

-

Products :

Phase Transfer Catalysis (PTC)

The compound acts as a phase transfer catalyst due to its amphiphilic structure:

Mechanism:

-

Ion Pair Formation : The cationic ammonium binds anions (e.g., CN⁻, MnO₄⁻) in aqueous phase.

-

Transfer to Organic Phase : The hydrophobic alkyl chains facilitate migration into organic solvents .

Documented Reactions:

| Reaction Type | Substrates | Outcome | Source |

|---|---|---|---|

| Oxidation of Alkenes | KMnO₄, Cyclohexene | Efficient dihydroxylation | |

| Nucleophilic Alkylation | 1-Bromooctane, NaOH | Increased yield of octane derivative |

Thermal Decomposition

Under elevated temperatures (>100°C), decomposition pathways emerge:

Observed Products:

Stability Factors:

-

pH Sensitivity : Stable in acidic conditions (pH 4–6) but decomposes at pH >10 .

-

Light/Heat Resistance : No significant degradation under UV light or moderate heating .

Environmental Degradation

Despite low biodegradability, abiotic processes contribute to breakdown:

Hydrolysis:

Photolysis:

Biochemical Interactions

DDAC disrupts biological membranes via electrostatic and hydrophobic interactions:

Key Effects:

-

Membrane Disruption : Binds to phospholipids, causing leakage of cellular contents .

-

ROS Induction : Generates reactive oxygen species (ROS) in bacterial cells at ≥50 µM .

Analytical Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation:

| m/z Value | Fragment Ion | Proposed Structure |

|---|---|---|

| 550.6 | [C₃₈H₈₀N]⁺ | Intact quaternary ammonium |

| 298.3 | [C₁₈H₃₇N(CH₃)₂]⁺ | Loss of one stearyl chain |

| 85.1 | [C₅H₁₁N]⁺ | Trimethylamine derivative |

Scientific Research Applications

Industrial Applications

1.1 Sanitizers and Cleaners

One of the primary uses of dimethyldioctadecylammonium chloride is in the formulation of sanitizers and cleaners, particularly within the foodservice industry. It acts as an effective antimicrobial agent against a broad spectrum of microorganisms, making it suitable for disinfecting surfaces and equipment .

1.2 Corrosion Inhibition

This compound is also utilized as a corrosion inhibitor in various industrial processes. Its ability to form protective films on metal surfaces helps prevent oxidation and deterioration, thus extending the lifespan of equipment .

1.3 Emulsifiers in Cosmetics

In personal care products, this compound serves as an emulsifier and conditioning agent, providing antistatic properties in hair conditioners and skin lotions . Its inclusion enhances the texture and stability of formulations.

Agricultural Applications

This compound has been explored for use as a fertilizer additive. Research indicates that it can improve nutrient uptake in plants when applied in controlled amounts . Its application rate is typically limited to 5 tons per hectare every three years to mitigate environmental impact.

Research Applications

3.1 Organic Synthesis

In organic chemistry, this compound acts as a phase transfer catalyst. It facilitates reactions between organic compounds and aqueous solutions by enhancing the solubility of reactants, thereby increasing reaction rates .

3.2 Environmental Studies

Studies have investigated the environmental fate of this compound, particularly its persistence and degradation in wastewater systems. Findings suggest that while it can be detected in effluents from industries using this compound, its biodegradability remains a concern due to its long-chain structure .

Case Study 1: Efficacy in Disinfection Protocols

A study conducted in commercial kitchens demonstrated that sanitizers containing this compound significantly reduced microbial load on surfaces compared to traditional cleaning agents. The results indicated a 99% reduction in bacterial counts within minutes of application, underscoring its effectiveness as a disinfectant .

Case Study 2: Environmental Impact Assessment

An environmental assessment focusing on wastewater treatment facilities revealed that this compound was present at concentrations averaging 214 µg/L in treated effluents. This study highlighted the need for monitoring and potential regulatory measures to manage its environmental impact effectively .

Data Summary Table

| Application Area | Specific Use | Concentration Range | Notable Findings |

|---|---|---|---|

| Sanitizers | Surface disinfectants | 0.1% - 5% | 99% reduction in microbial load |

| Corrosion Inhibition | Protective coatings for metals | Variable | Extends equipment lifespan |

| Personal Care Products | Emulsifier and conditioning agent | Variable | Improves texture and stability |

| Agricultural Fertilizers | Nutrient uptake enhancer | Up to 5 t/ha | Enhances plant growth under controlled conditions |

| Organic Synthesis | Phase transfer catalyst | Variable | Increases reaction rates |

| Environmental Monitoring | Wastewater contaminant | Average 214 µg/L | Requires regulatory oversight |

Mechanism of Action

The mechanism by which dimethyldioctadecylammonium chloride exerts its effects is primarily through its surfactant properties. The long hydrophobic chains interact with lipid membranes, disrupting their structure and leading to cell lysis in microorganisms. This disruption is facilitated by the cationic ammonium group, which interacts with negatively charged components of the cell membrane .

Comparison with Similar Compounds

Key Properties:

- Solubility: Highly soluble in polar solvents (e.g., ethanol, isopropanol) but poorly soluble in water unless heated .

- Applications: Biomedical: Enhances tissue malleability in preserved specimens , stabilizes lipid monolayers for membrane studies , and serves as a cationic lipid in drug delivery systems . Industrial: Used in fabric softeners, antistatic agents, and as a modifier for organoclays and thermoelectric materials . Antimicrobial: Effective against bacteria, fungi, and enveloped viruses (e.g., SARS-CoV-2) .

DODAC belongs to the QAC family, which includes compounds like didecyldimethylammonium chloride (DDAC) and benzalkonium chloride (BAC) . Below is a detailed comparison:

Structural and Physicochemical Properties

| Property | DODAC | DDAC | BAC (C₁₂–C₁₄ alkyl) |

|---|---|---|---|

| Molecular Formula | C₃₈H₈₀ClN | C₂₂H₄₈ClN | C₂₁H₃₈ClN–C₂₃H₄₂ClN |

| Molecular Weight | 586.50 g/mol | 358.07 g/mol | 340–370 g/mol |

| Alkyl Chain Length | Two C₁₈ chains | Two C₁₀ chains | One C₁₂–C₁₄ chain |

| Solubility in Water | Poor (improves with heating) | Moderate | High |

| CMC (Critical Micelle Concentration) | Lower (stronger hydrophobicity) | Higher | Intermediate |

Key Insights :

- DODAC’s longer alkyl chains confer higher hydrophobicity compared to DDAC and BAC, reducing water solubility but enhancing lipid membrane interactions .

- BAC’s shorter chain improves solubility but reduces persistence on surfaces .

Antimicrobial Activity

Efficacy Against Pathogens

| Organism | DODAC (MIC₅₀)* | DDAC (MIC₅₀)* | BAC (MIC₅₀)* |

|---|---|---|---|

| Staphylococcus aureus | 8 µg/mL | 4 µg/mL | 2 µg/mL |

| Escherichia coli | 16 µg/mL | 8 µg/mL | 4 µg/mL |

| Candida albicans | 32 µg/mL | 16 µg/mL | 8 µg/mL |

MIC₅₀: Minimum inhibitory concentration for 50% growth inhibition .

Mechanisms :

- DODAC disrupts microbial membranes via electrostatic interactions and hydrophobic insertion, causing leakage of cytoplasmic content .

- DDAC and BAC exhibit faster bactericidal action due to shorter chains, which increase mobility and penetration into biofilms .

Cytotoxicity Toward Mammalian Cells

| Compound | IC₅₀ (HeLa Cells)* | Hemolytic Activity* |

|---|---|---|

| DODAC | 25 µg/mL | Low (≤10% lysis) |

| DDAC | 12 µg/mL | Moderate (30% lysis) |

| BAC | 8 µg/mL | High (≥50% lysis) |

IC₅₀: Half-maximal inhibitory concentration; hemolysis measured at 50 µg/mL .

Key Insight: DODAC’s lower cytotoxicity aligns with its use in biomedical applications, whereas BAC’s higher toxicity limits it to non-medical disinfectants .

Environmental and Regulatory Profiles

| Parameter | DODAC | DDAC | BAC |

|---|---|---|---|

| Aquatic Toxicity | LC₅₀ (Fish): 0.1 mg/L | LC₅₀ (Fish): 0.05 mg/L | LC₅₀ (Fish): 0.2 mg/L |

| Biodegradability | Low (persistent) | Moderate | High |

| Regulatory Status | Restricted in EU for biocides | Banned in EU for PT1/PT2 | Approved with concentration limits |

Key Insight : DODAC’s environmental persistence and high aquatic toxicity necessitate strict disposal protocols, whereas BAC’s biodegradability reduces ecological risks .

Biological Activity

Dimethyldioctadecylammonium chloride (DDAC), also known as distearyldimonium chloride, is a quaternary ammonium compound widely recognized for its biological activity, particularly its antimicrobial properties. This article delves into the mechanisms of action, applications in various fields, and relevant research findings related to DDAC.

DDAC is characterized as a cationic surfactant with a long hydrophobic hydrocarbon chain, which contributes to its antimicrobial efficacy. The primary mechanism by which DDAC exerts its biological effects involves:

- Electrostatic Interactions : The positively charged ammonium group interacts with negatively charged components of bacterial cell membranes, leading to membrane disruption.

- Hydrophobic Interactions : The long hydrophobic tail integrates into the lipid bilayer, further destabilizing the membrane structure .

Biochemical Pathways

The disruption of the bacterial cell membrane results in:

- Leakage of cellular contents.

- Induction of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.

Applications in Biological and Medical Research

DDAC is utilized across various domains due to its effective antimicrobial properties:

- Antiseptics and Disinfectants : Commonly included in formulations for surface disinfectants, hand sanitizers, and antiseptic wipes. Its broad-spectrum activity makes it suitable for hospital settings and personal care products .

- Gene Delivery Systems : DDAC has been employed in gene therapy due to its ability to form complexes with DNA, enhancing cellular uptake and facilitating transfection .

- Immunological Studies : Research has indicated that DDAC can act as an adjuvant in vaccine formulations, enhancing immune responses against specific pathogens such as Neisseria meningitidis .

Toxicological Studies and Environmental Impact

Despite its beneficial applications, DDAC poses certain risks:

- Genotoxicity : Studies have shown that DDAC can induce moderate genotoxic effects in eukaryotic cells at environmentally relevant concentrations. This raises concerns about its release into wastewater systems and potential genetic damage to aquatic organisms .

- Bioaccumulation : Chronic toxicity studies indicate that while DDAC has low bioaccumulation potential, it can still affect benthic organisms when present in sediments .

Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of DDAC against various bacterial strains. Results indicated that DDAC exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 10 mg/L depending on the organism tested.

Study 2: Immunological Response

In a controlled animal study assessing the immunological effects of DDAC as an adjuvant, it was found that mice immunized with a combination of DDAC and Neisseria antigens produced higher antibody titers compared to controls receiving antigens alone. This suggests that DDAC can enhance vaccine efficacy through improved immune response .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 107-64-2 |

| Molecular Formula | C36H76NCl |

| Antimicrobial Activity | Broad-spectrum against bacteria/fungi |

| MIC Range | 0.1 - 10 mg/L |

| Toxicity (NOEC) | >5738 mg/kg (Lumbriculus variegatus) |

| Genotoxicity | Moderate effects at low concentrations |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing DODAC, and how do purity levels impact experimental reproducibility?

DODAC is synthesized via ammonolysis of natural tallow fatty acids to form amines, followed by quaternization with methyl chloride, yielding a mixture primarily containing dimethyldioctadecylammonium chloride and dimethyldihexadecylammonium chloride . Residual solvents like isopropyl alcohol (≤18% w/w) may remain if used during processing. Purity levels (e.g., 75% vs. 97%) significantly affect colloidal stability and reproducibility in lipid membrane studies. Researchers should validate purity via NMR, HPLC, or mass spectrometry and account for residual solvents in experimental design .

Q. How do physicochemical properties (e.g., solubility, molecular weight) influence DODAC’s applicability in membrane studies?

DODAC’s molecular weight (586.5 g/mol), hydrophobic C18 chains, and cationic quaternary ammonium group dictate its low water solubility and surfactant behavior. It forms stable lipid bilayers in organic solvents or mixed systems (e.g., with phosphatidylcholine). For membrane studies, mechanical dispersion in chloroform followed by solvent evaporation and hydration in buffer (e.g., 10 mM Tris, pH 7.4) is a common protocol . Solubility limitations require careful solvent selection (e.g., isopropanol) to avoid aggregation .

Q. What are the recommended characterization techniques for DODAC in colloid and interface science?

Key techniques include:

- Dynamic Light Scattering (DLS) : To measure vesicle size distribution in lipid membranes.

- Zeta Potential Analysis : Confirms cationic surface charge due to quaternary ammonium groups.

- FTIR and NMR : Validates structural integrity and identifies residual solvents.

- Langmuir-Blodgett Trough : Assesses monolayer formation and packing density at air-water interfaces .

Advanced Research Questions

Q. How can DODAC’s role in ion transport studies be optimized using supported lipid membranes?

DODAC’s cationic charge stabilizes lipid bilayers for ionophore-mediated transport studies. For example, valinomycin-K+ kinetics in DODAC membranes are analyzed via impedance spectroscopy. Key parameters:

- Membrane Composition : 80% phosphatidylcholine + 20% DODAC (w/w) ensures structural stability.

- Buffer Conditions : 10 mM Tris (pH 7.4) minimizes nonspecific interactions.

- Data Interpretation : Use simplified kinetic models to decouple membrane resistance from ionophore activity .

Q. What mechanisms underlie DODAC’s toxicity in aquatic systems, and how can this be reconciled with its biomedical applications?

DODAC is classified as "very toxic to aquatic life with long-lasting effects" due to its persistence and surfactant-driven disruption of cellular membranes . However, in biomedical contexts (e.g., drug delivery), its cationic nature enhances cellular uptake. To mitigate toxicity:

- Encapsulation : Combine with bentonite or polymers to reduce free DODAC concentrations.

- Dose Optimization : Use in vitro cytotoxicity assays (e.g., MTT) to establish safe thresholds .

Q. How do data contradictions arise in DODAC’s environmental risk assessments, and what mitigation strategies are recommended?

Discrepancies in ecotoxicity data stem from variability in test organisms (e.g., algae vs. fish) and exposure durations. The EU Commission’s risk evaluation (2002) highlights the need for long-term ecotoxicological studies. Researchers should:

- Standardize Test Models : Use OECD guidelines for algae (e.g., Pseudokirchneriella subcapitata) and daphnids.

- Monitor Degradation Products : Analyze metabolites via HPLC-MS to assess persistence .

Q. What methodological challenges arise when incorporating DODAC into antitumor drug delivery systems?

DODAC’s hydrophobicity complicates aqueous dispersion, requiring co-formulation with amphiphilic carriers (e.g., PEGylated lipids). In one study, DODAC-bentonite composites enhanced antitumor agent efficacy by improving cellular internalization. Key steps:

- Surface Modification : Adsorb DODAC onto bentonite via ion exchange.

- Drug Loading : Use solvent evaporation or pH-dependent binding.

- In Vivo Validation : Monitor hepatic clearance and immune response to address potential toxicity .

Q. Methodological Notes

- Storage : Store DODAC at room temperature in desiccated conditions to prevent hydrolysis .

- Safety : Use PPE (gloves, eye protection) and fume hoods due to its corrosive nature and aquatic toxicity .

- Data Reproducibility : Report purity, solvent history, and dispersion protocols to enable cross-study comparisons .

Properties

IUPAC Name |

dimethyl(dioctadecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H80N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZZEXDLIUJMMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H80NCl, C38H80ClN | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14357-21-2 (Parent) | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8026771 | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [ICSC] Faintly beige flakes; [MSDSonline], POWDER. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Virtually insoluble in water., Solubility in water: none | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 88 °C): 0.84 g/cm³ | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Powder | |

CAS No. |

107-64-2 | |

| Record name | Distearyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talofloc | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyldioctadecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYLDIMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM9573ZX3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.